molecular formula C6H14ClNO3 B151294 (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride CAS No. 39994-70-2

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride

Cat. No.: B151294
CAS No.: 39994-70-2
M. Wt: 183.63 g/mol
InChI Key: WHKKNTASOQMDMH-UHFFFAOYSA-N
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Description

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride is a chemical compound with the molecular formula C6H13NO3·HCl and a molecular weight of 183.63 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

L-Threonine Ethyl Ester Hydrochloride, also known as Ethyl L-threoninate hydrochloride or (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, is a derivative of the amino acid L-Threonine As a derivative of l-threonine, it may interact with the same biological targets as l-threonine, including proteins and enzymes involved in various metabolic pathways .

Mode of Action

It’s known that l-threonine and its derivatives can participate in protein synthesis and other metabolic processes . As an ester of L-Threonine, this compound might be hydrolyzed in the body to release L-Threonine, which can then participate in these processes .

Biochemical Pathways

L-Threonine is involved in several biochemical pathways, including protein synthesis and the metabolism of amino acids . It’s plausible that L-Threonine Ethyl Ester Hydrochloride, once hydrolyzed to L-Threonine, could participate in these same pathways.

Pharmacokinetics

It’s known that l-threonine and its derivatives are generally well-absorbed and distributed throughout the body . The compound is likely metabolized by esterases to produce L-Threonine, which can then be further metabolized or excreted .

Result of Action

As a derivative of l-threonine, it may have similar effects, such as participating in protein synthesis and other metabolic processes

Action Environment

Environmental factors can influence the action, efficacy, and stability of L-Threonine Ethyl Ester Hydrochloride. For instance, factors such as pH, temperature, and the presence of other compounds can affect the stability of the compound and its ability to interact with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of L-threonine with ethanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield a keto ester, while reduction can produce an amino alcohol .

Scientific Research Applications

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride
  • (2R,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride
  • (2R,3S)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride

Uniqueness

The uniqueness of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride lies in its specific stereochemistry, which can influence its reactivity and interactions in biological systems .

Properties

IUPAC Name

ethyl 2-amino-3-hydroxybutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKKNTASOQMDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39994-70-2
Record name Ethyl L-threoninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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